3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid
Description
3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is a halogenated benzoic acid derivative featuring bromine atoms at the 3 and 5 positions of the aromatic ring and a tert-butoxycarbonyl (Boc)-protected amino group at position 2. The Boc group enhances stability by shielding the reactive amine, making the compound suitable for synthetic applications requiring controlled deprotection (e.g., peptide synthesis or drug development). Its molecular formula is C₁₂H₁₃Br₂NO₄, with a molecular weight of 402.05 g/mol (calculated). Key functional groups include the carboxylic acid (-COOH), bromine substituents, and the Boc-protected amine.
Properties
Molecular Formula |
C12H13Br2NO4 |
|---|---|
Molecular Weight |
395.04 g/mol |
IUPAC Name |
3,5-dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13Br2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
GWBVCIMDWHWYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis begins with a suitable benzoic acid derivative, typically 2-aminobenzoic acid (o-aminobenzoic acid), which provides the core structure for subsequent halogenation and amino protection. The amino group is often protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during halogenation.
- Use of protected amino groups (Boc) to enhance selectivity.
- Ensuring the starting material has reactive sites at the desired positions.
Protection of Amino Group as Boc Derivative
The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl), typically in the presence of a base such as triethylamine (TEA) or pyridine. This step is crucial to prevent side reactions during bromination.
2-Aminobenzoic acid + Boc-Cl + base → 2-((tert-butoxycarbonyl)amino)benzoic acid
The Boc protection enhances the regioselectivity of subsequent halogenation and stabilizes the amino group during the reaction sequence.
Purification and Characterization
Post-reaction, the product is purified via recrystallization or column chromatography. Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.
Summary of the Synthetic Route
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Protection of amino group | Boc-Cl, base (pyridine/TEA) | Prevent side reactions during halogenation |
| 2 | Bromination | Br₂, FeBr₃ or AlBr₃, controlled temperature | Introduce bromines at positions 3 and 5 |
| 3 | Purification | Recrystallization or chromatography | Isolate pure dibrominated compound |
Data Table: Summary of Synthesis Parameters
| Step | Reagents | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Protection | Boc-Cl, pyridine | 0–25°C | Dichloromethane (DCM) | ~85–90 | Complete protection of amino group |
| Bromination | Br₂, FeBr₃ | 0–25°C | Acetic acid or DCM | ~70–80 | Regioselective at ortho positions |
| Purification | - | - | - | - | Recrystallization from ethanol |
Research Findings and Validation
Research indicates that the synthesis of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is well-established, with documented protocols emphasizing the importance of controlled bromination conditions to achieve regioselectivity. The protection of amino groups as Boc derivatives is standard practice, facilitating selective halogenation and subsequent deprotection steps.
Additional Notes
- Alternative halogenation methods include using N-bromosuccinimide (NBS) under radical conditions; however, electrophilic bromination with Br₂ and Lewis acids remains the most reliable for regioselective substitution.
- The overall yield depends on the purity of starting materials and reaction conditions, typically ranging from 60% to 80%.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoic acid derivative .
Scientific Research Applications
3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Analogs: Bromine vs. Iodine Substituents
2-Amino-3,5-diiodobenzoic acid (C₇H₅I₂NO₂) shares structural similarities but replaces bromine with iodine. Key differences include:
- Spectroscopic Behavior : FT-IR and NMR studies show distinct shifts due to iodine’s electron-withdrawing effects. For example, C-I stretching vibrations in FT-IR occur at lower frequencies (~500 cm⁻¹) compared to C-Br (~600 cm⁻¹) .
- Reactivity : Iodine’s lower electronegativity may enhance susceptibility to nucleophilic aromatic substitution compared to bromine.
Table 1: Halogenated Analog Comparison
| Property | 3,5-Dibromo-2-Boc-amino Benzoic Acid | 2-Amino-3,5-diiodobenzoic Acid |
|---|---|---|
| Molecular Formula | C₁₂H₁₃Br₂NO₄ | C₇H₅I₂NO₂ |
| Molecular Weight (g/mol) | 402.05 | 448.93 |
| Key Substituents | Br, Boc-NH, COOH | I, NH₂, COOH |
| Stability | High (Boc protection) | Moderate (unprotected NH₂) |
Functional Group Variations: Bromine vs. Hydroxyl
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (C₁₂H₁₅NO₅) replaces bromine with a hydroxyl group at position 5. Key distinctions include:
- Hydrogen Bonding: The hydroxyl group enables strong intermolecular H-bonding, increasing solubility in polar solvents (e.g., water or methanol) and raising the melting point (150–151°C vs. unreported for the bromo analog) .
- Acidity: The phenolic -OH (pKa ~10) is less acidic than the carboxylic acid group (pKa ~4.2), altering reactivity in pH-dependent reactions.
Table 2: Bromine vs. Hydroxyl Substituent Effects
| Property | 3,5-Dibromo-2-Boc-amino Benzoic Acid | 3-Boc-amino-5-OH Benzoic Acid |
|---|---|---|
| Melting Point (°C) | Not reported | 150–151 |
| Solubility | Low in H₂O, higher in organic solvents | High in polar solvents |
| Key Interactions | Halogen bonding, van der Waals | H-bonding, dipole interactions |
Structural Complexity: Aminoethyl and Methyl Substituents
(S)-4-(2-((tert-Butoxycarbonyl)amino)-2-carboxyethyl)-3,5-dimethylbenzoic acid (C₁₇H₂₂N₂O₆) introduces a Boc-protected aminoethyl chain and methyl groups. Differences include:
Unprotected Analog: Stability and Reactivity
2-Amino-3,5-dibromobenzoic acid (C₇H₅Br₂NO₂) lacks Boc protection. Key contrasts:
- Reactivity : The free -NH₂ group is prone to oxidation and undesired side reactions, limiting its utility in multi-step syntheses .
Biological Activity
3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid (CAS Number: 1343470-60-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13Br2N1O4
- Molecular Weight : 395.046 g/mol
- Purity : 98%
- InChI Key : GWBVCIMDWHWYSG-UHFFFAOYSA-N
Biological Activity Overview
The compound's biological activity has been primarily studied in the context of its role as an intermediate in drug synthesis and its potential pharmacological applications. The following sections detail specific areas of biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing brominated aromatic systems have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that brominated benzoic acids can inhibit the growth of several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
- A549: 20 µM
These results suggest that modifications to the benzoic acid structure can enhance anticancer activity.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in tumor progression.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of bromine atoms in the structure is known to enhance the antimicrobial efficacy of organic compounds.
Table of Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been classified with potential risks:
- Skin Irritation : May cause mild irritation upon contact.
- Toxicity Levels : Further studies are needed to determine acute and chronic toxicity levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to 3,5-Dibromo-2-aminobenzoic acid?
- Methodology : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaHCO₃ or DMAP) under anhydrous conditions. Solvents like THF or DCM are preferred, with reaction monitoring via TLC or HPLC. Post-reaction, purification via column chromatography (silica gel, hexane/EtOAc) ensures removal of unreacted reagents .
Q. How can bromination be selectively achieved at the 3,5-positions of 2-aminobenzoic acid precursors?
- Methodology : Direct bromination using Br₂ in acetic acid or HBr/H₂O₂ under controlled temperature (0–25°C) ensures regioselectivity. Alternatively, FeBr₃ or AlBr₃ can act as Lewis acid catalysts. NMR (¹H/¹³C) and mass spectrometry confirm substitution patterns .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and Boc group integrity.
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>95%).
- Melting Point Analysis : Consistency with literature values (e.g., 150–151°C for Boc-protected analogs) .
Advanced Research Questions
Q. How do steric effects from the Boc group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Steric hindrance from the Boc group may reduce coupling efficiency. Optimization includes:
- Using bulky phosphine ligands (e.g., SPhos) to stabilize Pd catalysts.
- Elevated temperatures (80–100°C) in toluene/EtOH mixtures.
- Post-coupling Boc deprotection (TFA/DCM) for functional group diversification .
Q. What strategies resolve contradictions in crystallographic data for brominated benzoic acid derivatives?
- Methodology :
- Single-crystal X-ray diffraction confirms molecular packing and hydrogen-bonding networks.
- Compare with computational models (DFT) to validate bond angles/distances. Discrepancies may arise from solvent effects or polymorphism .
Q. How do electronic effects of bromine substituents modulate biological activity in enzyme inhibition studies?
- Methodology :
- Enzyme Assays : Compare IC₅₀ values against non-brominated analogs using fluorescence-based assays.
- Docking Simulations : Analyze halogen bonding interactions with active sites (e.g., cytochrome P450).
- SAR Studies : Systematic replacement of Br with Cl or F probes electronic contributions .
Methodological Challenges & Solutions
Q. What purification challenges arise during large-scale synthesis, and how are they addressed?
- Challenges : Co-elution of dibromo byproducts; Boc group instability under acidic conditions.
- Solutions :
- Gradient flash chromatography (hexane → EtOAc) with UV detection.
- Avoid aqueous workups; use anhydrous Na₂SO₄ for drying .
Q. How can conflicting NMR data for diastereomeric impurities be resolved?
- Methodology :
- 2D NMR (COSY, NOESY) : Assigns coupling constants and spatial proximities.
- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) separate enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
